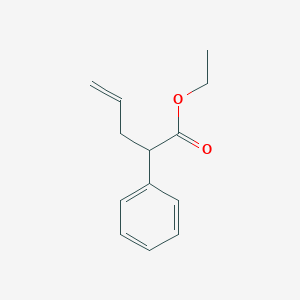

Ethyl 2-phenylpent-4-enoate

Descripción general

Descripción

Ethyl 2-phenylpent-4-enoate is an organic compound with the molecular formula C13H16O2. It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry. The compound is characterized by its ester functional group and a phenyl group attached to a pent-4-enoate chain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-phenylpent-4-enoate can be synthesized through several methods. One common method involves the esterification of 2-phenylpent-4-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-phenylpent-4-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Produces 2-phenylpent-4-enoic acid or 2-phenylpentan-4-one.

Reduction: Yields ethyl 2-phenylpent-4-enol.

Substitution: Results in various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Ethyl 2-phenylpent-4-enoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of ethyl 2-phenylpent-4-enoate depends on its specific application. In chemical reactions, the ester group can undergo nucleophilic attack, leading to various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparación Con Compuestos Similares

Ethyl 2-phenylpent-4-enoate can be compared with other esters and phenyl-substituted compounds:

Ethyl benzoate: Similar ester structure but lacks the pent-4-enoate chain.

Phenylacetic acid: Contains a phenyl group but differs in the functional group and chain length.

Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

These comparisons highlight the unique structural features and reactivity of this compound, making it distinct in its applications and chemical behavior.

Actividad Biológica

Overview

Ethyl 2-phenylpent-4-enoate (CAS Number: 14815-74-8) is an organic compound notable for its structure, which includes an ethyl ester group and a phenyl group attached to a pent-4-enoate chain. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is , and it exists as a liquid at room temperature.

Synthesis

This compound can be synthesized through various methods, with one common approach being the esterification of 2-phenylpent-4-enoic acid with ethanol, utilizing a strong acid catalyst such as sulfuric acid under reflux conditions. This synthesis method is essential for producing the compound in sufficient quantities for biological studies.

Antileishmanial Properties

Recent research has highlighted the antileishmanial activity of this compound and its derivatives. Studies indicate that these compounds exhibit significant activity against Leishmania species, which are responsible for leishmaniasis, a disease that affects millions globally. The mechanism of action appears to involve the induction of nitric oxide production in macrophages, which plays a crucial role in the immune response against these pathogens.

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various human tumor cell lines. The compound was tested against five different tumor lines, revealing IC50 values ranging from 2.3 to 31.2 µM, indicating its potential as an anticancer agent . This cytotoxicity may be attributed to its ability to interfere with cellular mechanisms critical for tumor growth.

The biological activity of this compound is believed to stem from its ability to interact with biological molecules such as enzymes and receptors. The ester functional group allows for nucleophilic attacks that can lead to various biochemical transformations. Additionally, the conjugated double bond in the pent-4-enoate chain may enhance its reactivity and interaction with cellular targets .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Ethyl benzoate | Similar ester structure | Lacks the pent-4-enoate chain; less reactive |

| Phenylacetic acid | Contains a phenyl group | Different functional group; shorter carbon chain |

| Ethyl 2-acetylpent-4-enoate | Lacks phenyl group; simpler structure | More reactive due to absence of steric hindrance |

This table illustrates how this compound's specific arrangement of functional groups contributes to distinct chemical reactivity and biological properties compared to other related compounds.

Case Studies

- Antileishmanial Study : A study conducted on various derivatives of this compound showed promising results in inhibiting Leishmania species growth in vitro. The derivatives were tested for their ability to induce nitric oxide production in macrophages, demonstrating a potential therapeutic pathway for treating leishmaniasis.

- Cytotoxicity Testing : In another study, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The findings indicated that the compound could effectively reduce cell viability, suggesting its potential use as an anticancer agent .

Propiedades

IUPAC Name |

ethyl 2-phenylpent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-3-8-12(13(14)15-4-2)11-9-6-5-7-10-11/h3,5-7,9-10,12H,1,4,8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIIDCMCSMXQGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.